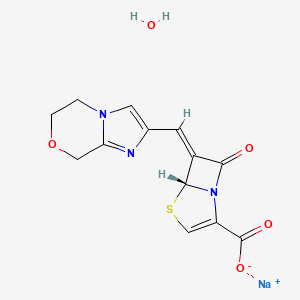![molecular formula C19H15FN2O B11930720 3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone](/img/structure/B11930720.png)
3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ML353 is a selective ligand of the metabotropic glutamate subtype 5 receptor silent allosteric modulator. It has a high affinity with a dissociation constant value of 18.2 nanomolar. This compound improves the affinity of common allosteric sites, making it 20 times more effective than previous tool compounds.
準備方法
Synthetic Routes and Reaction Conditions
ML353 is synthesized through a series of chemical reactions involving the formation of an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
The industrial production of ML353 involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is typically stored at -20°C, protected from light and moisture, to maintain its stability .
化学反応の分析
Types of Reactions
ML353 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carbonyl compounds, while reduction may produce alcohols .
科学的研究の応用
ML353 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the metabotropic glutamate subtype 5 receptor.
Biology: Investigated for its role in modulating neurotransmitter signaling pathways.
Medicine: Potential therapeutic applications in treating neurological disorders.
Industry: Used in the development of new pharmaceuticals and chemical probes
作用機序
ML353 exerts its effects by binding to the metabotropic glutamate subtype 5 receptor, acting as a silent allosteric modulator. This binding improves the affinity of common allosteric sites, enhancing the receptor’s response to its natural ligand. The molecular targets and pathways involved include the modulation of neurotransmitter signaling, which plays a crucial role in
特性
分子式 |
C19H15FN2O |
|---|---|
分子量 |
306.3 g/mol |
IUPAC名 |
3-azabicyclo[3.1.0]hexan-3-yl-[5-[2-(3-fluorophenyl)ethynyl]pyridin-2-yl]methanone |
InChI |
InChI=1S/C19H15FN2O/c20-17-3-1-2-13(8-17)4-5-14-6-7-18(21-10-14)19(23)22-11-15-9-16(15)12-22/h1-3,6-8,10,15-16H,9,11-12H2 |
InChIキー |
PEDQCOLPUZUUGO-UHFFFAOYSA-N |
正規SMILES |
C1C2C1CN(C2)C(=O)C3=NC=C(C=C3)C#CC4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


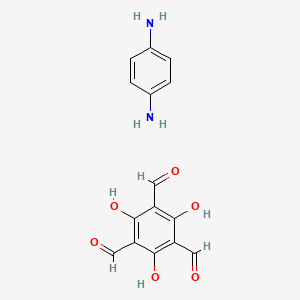
![3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione](/img/structure/B11930639.png)

![1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile](/img/structure/B11930660.png)
![4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B11930668.png)
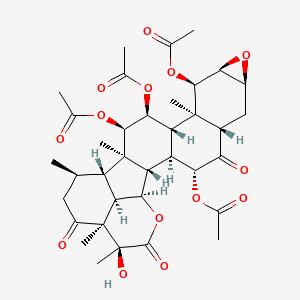
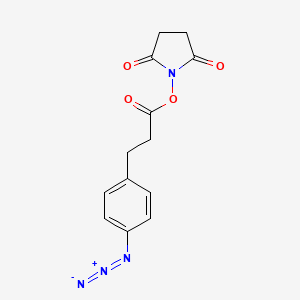

![benzenesulfonic acid;N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B11930694.png)

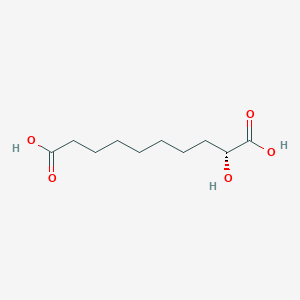
![1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea](/img/structure/B11930703.png)
![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)
